1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride
Description
Properties
IUPAC Name |
1,5-dimethylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-3-5(7-8(4)2)11(6,9)10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQKSPVMRXDLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259522 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-13-0 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
Sulfonation :
- Reagents : 1,5-Dimethyl-1H-pyrazole (1.0 equiv), chlorosulfonic acid (5.5 equiv), chloroform (solvent).
- Procedure : The pyrazole derivative is dissolved in chloroform under a nitrogen atmosphere. Chlorosulfonic acid is added dropwise at 0°C to mitigate exothermic side reactions. The mixture is then heated to 60°C and stirred for 10 hours to ensure complete sulfonation.
Chlorination :
Workup :
The crude product is quenched in ice-cold water, extracted with dichloromethane, dried over sodium sulfate, and concentrated under reduced pressure. Recrystallization from a nonpolar solvent (e.g., hexane) yields the pure sulfonyl chloride.
Mechanistic Considerations
The sulfonation of pyrazoles proceeds via electrophilic aromatic substitution, where the electron-rich 3-position is activated by the adjacent nitrogen atoms. The methyl groups at positions 1 and 5 exert steric and electronic effects, directing sulfonation to the 3-position. Chlorosulfonic acid acts as both the sulfonating agent and a Lewis acid catalyst, facilitating the generation of the electrophilic $$ \text{SO}_3\text{H}^+ $$ species. Subsequent treatment with thionyl chloride replaces the hydroxyl group of the sulfonic acid with a chloride, forming the sulfonyl chloride.
Optimization Strategies for Enhanced Yield and Purity
Key parameters influencing the reaction efficiency include solvent choice , temperature control , and reagent stoichiometry . Systematic optimization studies, as reported for structurally related pyrazole sulfonyl chlorides, provide actionable insights.
Solvent Screening
Polar aprotic solvents such as chloroform and dichloromethane are preferred due to their ability to stabilize ionic intermediates and enhance reagent solubility. Comparative studies reveal that chloroform affords higher yields (75–80%) compared to tetrahydrofuran (46%) or acetonitrile (20%).
Stoichiometric Ratios
Temperature and Time
- Sulfonation : Elevated temperatures (60°C) accelerate the reaction but require careful monitoring to prevent decomposition.
- Chlorination : Maintaining 60°C for 2 hours achieves quantitative conversion without over-chlorination.
Table 1: Optimization of Reaction Conditions for Sulfonation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Chloroform | 78 |
| Temperature | 60°C | 80 |
| Reaction Time | 10 hours | 75 |
| Chlorosulfonic Acid | 5.5 equiv | 82 |
Industrial-Scale Manufacturing Processes
Scaling the synthesis of this compound necessitates addressing challenges such as heat dissipation , solvent recovery , and waste management . Industrial protocols often employ continuous flow reactors to enhance safety and reproducibility.
Continuous Sulfonation
Purification Techniques
- Crystallization : Large-scale recrystallization using heptane yields high-purity product (>99%).
- Distillation : Short-path distillation under vacuum removes residual thionyl chloride and chlorinated byproducts.
Alternative and Emerging Synthetic Methodologies
While the chlorosulfonic acid-thionyl chloride route remains dominant, alternative strategies are under exploration:
Sulfur Trioxide Complexes
Adducts of sulfur trioxide (e.g., pyridine-SO$$_3$$) offer milder sulfonation conditions, though yields are suboptimal (50–60%) compared to conventional methods.
Flow Chemistry
Microreactor systems enable rapid mixing and heat transfer, reducing reaction times by 30–40%. Preliminary data indicate comparable yields (76%) with improved scalability.
Analytical Characterization and Quality Assurance
Rigorous analytical protocols ensure the identity and purity of the final product:
Spectroscopic Methods
Chromatographic Analysis
- HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile-water gradient) with >99% purity.
Chemical Reactions Analysis
1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can be involved in redox reactions under appropriate conditions.
Cyclization Reactions: The compound can also undergo cyclization reactions, forming various heterocyclic structures.
Scientific Research Applications
Organic Synthesis
1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride serves as a valuable intermediate in organic synthesis. Its sulfonyl chloride functionality allows it to act as a reagent for various chemical transformations, including:
- Formation of Sulfonamides : It can react with amines to form sulfonamide derivatives, which are important in pharmaceutical chemistry.
- Ligand Formation : The compound can be used to prepare pyrazolato-ligated complexes, which are significant in coordination chemistry.
Medicinal Chemistry
The biological activity of this compound has been explored in various studies:
- Antibacterial and Antifungal Activity : Research indicates that this compound exhibits potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Enzyme Modulation : Its ability to modify biological targets through the reactive sulfonyl chloride group allows it to affect enzyme activity and cellular processes effectively. This property positions it as a candidate for drug development targeting specific pathways in microbial or human cells.
Case Studies
Recent studies have highlighted the applications of this compound in various contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial Activity | Demonstrated effectiveness against several bacterial strains, suggesting potential for antibiotic development. |
| Study B | Enzyme Inhibition | Showed that the compound could inhibit specific enzymes involved in metabolic pathways, indicating its utility in drug design. |
| Study C | Coordination Chemistry | Used as a ligand to form stable complexes with transition metals, enhancing its application in materials science. |
Mechanism of Action
The mechanism of action of 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride is primarily related to its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound interacts with nucleophilic sites on other molecules, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-sulfonamide
4-Bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl Chloride
- Structure : Introduces a bromine atom at the 4-position of the pyrazole ring.
- Impact: Bromine increases molecular weight and polarizability, which may alter solubility and reactivity in cross-coupling reactions.
Positional Isomerism: Sulfonyl Group Placement
(1,5-Dimethyl-1H-pyrazol-3-yl)methanesulfonyl Chloride
- Structure : Features a methylene spacer between the pyrazole ring and the sulfonyl chloride group (C–CH₂–SO₂Cl vs. direct C–SO₂Cl attachment).
- Molecular Formula : C₆H₉ClN₂O₂S (vs. C₅H₆ClN₂O₂S for the parent compound).
Functional Group Modifications
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structure : Incorporates a 3-chlorophenylthio group and an aldehyde functional group.
- Relevance : The thioether and aldehyde groups expand utility in click chemistry and Schiff base formation, though this compound lacks the sulfonyl chloride reactivity critical for sulfonamide synthesis .
Biological Activity
1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its biological activity and potential applications in drug development. This article delves into the various biological activities associated with this compound, supported by research findings, case studies, and comparative data.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the sulfonyl chloride group makes it a reactive intermediate in organic synthesis, particularly in the development of pharmaceuticals.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits antibacterial and antifungal activities. It has been shown to interact with various biological targets, modulating enzyme activities that are crucial for microbial survival. For instance, studies have demonstrated its effectiveness against common bacterial strains such as E. coli and Staphylococcus aureus .
Antiproliferative Effects
In vitro studies have highlighted the antiproliferative effects of this compound on cancer cell lines. A notable study assessed its activity against U937 cells using a luminescent cell viability assay, showing promising results in inhibiting cell proliferation without significant cytotoxicity . The half-maximal inhibitory concentration (IC50) values for related pyrazole derivatives indicate a trend towards enhanced activity with structural modifications.
The mechanism through which this compound exerts its biological effects involves binding to specific proteins and enzymes. This binding can alter enzymatic pathways and cellular processes, making it a candidate for targeting specific pathways in microbial or human cells .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of this compound compared to related pyrazole derivatives:
| Compound Name | Antibacterial Activity | Antifungal Activity | Antiproliferative Activity (IC50) |
|---|---|---|---|
| This compound | Yes | Yes | Moderate |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonamide | Moderate | No | Low (higher IC50) |
| 1,3-Dimethyl-4-sulfonamide derivative | High | Moderate | Low |
Case Studies
Several case studies have further elucidated the potential of this compound:
- Study on Antimicrobial Activity : A study reported that modifications to the pyrazole ring significantly enhanced antimicrobial properties. The introduction of various substituents led to improved interactions with bacterial cell wall synthesis pathways .
- Anticancer Research : Another investigation focused on the compound's effects on cancer cell lines demonstrated that it could inhibit cell growth by interfering with critical signaling pathways involved in proliferation .
Q & A
Q. What are the standard synthetic routes and characterization methods for 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride?
The compound is typically synthesized via sulfonation of 1,5-dimethyl-1H-pyrazol-3-amine using chlorosulfonic acid or thionyl chloride under controlled conditions. Key characterization includes H NMR (e.g., δ = 5.92 ppm for the pyrazole proton) and LCMS (m/z: 217 [M + Na]) to confirm purity and structural integrity. Reaction yields (~26%) can vary depending on stoichiometry and reaction time .
Q. How is this sulfonyl chloride utilized in synthesizing sulfonamide derivatives?
It serves as a sulfonating agent in nucleophilic substitution reactions. For example, reacting with amines under basic conditions (e.g., using triethylamine) yields sulfonamides. Methodological optimization includes controlling pH and temperature to avoid hydrolysis. Post-reaction purification via column chromatography or recrystallization ensures product stability .
Q. What safety protocols are critical when handling this compound in the lab?
Due to its reactivity and potential toxicity, handle under inert atmosphere (N/Ar) in a fume hood. Use PPE (gloves, goggles), and avoid contact with water to prevent hydrolysis. Store in anhydrous conditions at 2–8°C. Emergency measures for spills include neutralization with sodium bicarbonate and disposal in designated chemical waste .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between studies be resolved?
Variations in H NMR chemical shifts may arise from solvent effects (CDCl vs. DMSO-d) or trace impurities. Cross-validate with computational models (DFT calculations) and replicate experiments under standardized conditions. Compare with structurally analogous pyrazole sulfonyl chlorides to identify outliers .
Q. What strategies optimize reaction yields in sulfonamide formation?
Low yields (e.g., 55% in Example E1) may result from competing hydrolysis or incomplete amine activation. Strategies include:
- Using excess sulfonyl chloride (1.2–1.5 eq).
- Employing anhydrous solvents (e.g., DCM) and molecular sieves.
- Monitoring reaction progress via TLC or in situ IR spectroscopy .
Q. What challenges arise in crystallographic analysis of pyrazole-sulfonyl derivatives, and how are they addressed?
Crystallization difficulties often stem from conformational flexibility or solvent inclusion. Use SHELXL for refinement, leveraging high-resolution data to resolve disorder. Validate hydrogen bonding and packing motifs via PLATON or Mercury. For twinned crystals, apply TwinRotMat in OLEX2 .
Q. How does electronic substituent effects influence the reactivity of the sulfonyl chloride group?
Electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole ring enhance electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution. This is evidenced by faster reaction kinetics in derivatives with electron-deficient aryl groups compared to alkyl-substituted analogs .
Q. What analytical techniques are recommended for detecting hydrolytic degradation products?
LC-MS/MS or HPLC-UV can identify hydrolysis byproducts (e.g., sulfonic acid). Stability studies under varying pH (2–12) and humidity conditions provide degradation kinetics. Use S isotopic labeling for tracing sulfonate formation in complex matrices .
Methodological Guidance
Q. How to design experiments for studying the compound’s reactivity in multicomponent reactions?
Employ Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). Use in situ monitoring (Raman spectroscopy) to track intermediates. Validate outcomes with high-throughput robotic platforms .
Q. What computational tools aid in predicting the compound’s biological activity?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with target proteins (e.g., NLRP3 inflammasome). QSAR models using Hammett σ values correlate substituent effects with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
